molecular formula C8H8FNO2 B8732497 5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

Cat. No. B8732497
M. Wt: 169.15 g/mol
InChI Key: QRPNHFFCUZNQRD-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

6-Fluoronicotinaldehyde (21.96 g, 176 mmol) was suspended in toluene (340 mL) and ethylene glycol (10.4 mL, 186 mmol) and p-toluenesulfonic acid (Acros, 15% in acetic acid, 1.10 mL) were added. The flask was fitted with a Dean-Stark head and a reflux condenser, and placed in a preheated oil bath (120° C.) and the reaction was stirred. After 45 minutes, the reaction was cooled to room temperature. The reaction was diluted with saturated sodium bicarbonate (50 mL), water (150 mL) and EtOAc (150 mL). The layers were separated and the aqueous phase was extracted with EtOAc. The organic phases were combined, dried over sodium sulfate, filtered, concentrated, and purified on a silica gel filter (600 mL fritted filter with about 3 inches of silica gel; DCM to 100:1 to 50:1 DCM/MeOH to 40:1 DCM/MeOH) to give 19.055 g of 5-(1,3-dioxolan-2-yl)-2-fluoropyridine. m/z (ESI, +ve ion) 170 (M+H)+.
Quantity
21.96 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.[CH2:10](O)[CH2:11][OH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.C(=O)(O)[O-].[Na+].O.CCOC(C)=O>[O:7]1[CH2:10][CH2:11][O:12][CH:6]1[C:5]1[CH:8]=[CH:9][C:2]([F:1])=[N:3][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
21.96 g
Type
reactant
Smiles
FC1=NC=C(C=O)C=C1
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
340 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
(120° C.) and the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a Dean-Stark head and a reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel
FILTRATION
Type
FILTRATION
Details
filter (600 mL fritted filter with about 3 inches of silica gel; DCM to 100:1 to 50:1 DCM/MeOH to 40:1 DCM/MeOH)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1C(OCC1)C=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.055 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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